2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
This compound features a 1,3,4-oxadiazole core linked to a 1,2-oxazol-5-yl moiety and an acetamide group substituted with a 4-ethoxyphenyl ring. The 1,2-oxazole ring contributes to π-π stacking interactions, critical for target binding in biological systems.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-2-21-11-5-3-10(4-6-11)9-13(20)17-15-19-18-14(22-15)12-7-8-16-23-12/h3-8H,2,9H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJICORLLJQCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide is a derivative of oxadiazole and oxazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 313.31 g/mol. The structure includes an ethoxyphenyl group and an oxadiazole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O4 |
| Molecular Weight | 313.31 g/mol |
| IUPAC Name | 5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide |
| InChI | InChI=1S/C16H15N3O4/c1-3... |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NOC(=C3)C |
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and oxazole rings exhibit significant antimicrobial properties. For instance, studies on related oxadiazole derivatives have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 4.69 to 156.47 µM against different bacterial strains .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Oxadiazoles have been recognized as privileged scaffolds in drug design due to their ability to interact with multiple biological targets involved in cancer progression. Preliminary studies indicate that similar compounds can inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation .
Anti-inflammatory Effects
Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory pathways .
The biological activity of This compound is believed to involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes related to inflammation and cancer progression.
- Modulation of Cell Signaling Pathways : It could influence pathways such as apoptosis and cell cycle regulation.
Case Studies
Several studies have focused on the biological activity of oxadiazole derivatives:
- Antitubercular Activity : A study demonstrated that specific oxadiazole derivatives showed effective inhibition against Mycobacterium tuberculosis with low MIC values .
- Anticancer Activity : Research indicated that compounds similar to the target compound exhibited significant cytotoxic effects on various cancer cell lines through HDAC inhibition .
Scientific Research Applications
The compound 2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 358.41 g/mol. The compound features an ethoxyphenyl group attached to an acetamide moiety, along with an oxadiazole and oxazole ring system that contribute to its biological activity.
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmaceutical agent. Research has indicated that derivatives of oxadiazole and oxazole exhibit various biological activities, including:
- Antimicrobial Activity: Compounds containing oxadiazole rings have shown promise against bacterial and fungal strains. Studies suggest that modifications to the oxadiazole structure can enhance efficacy against resistant strains.
- Anticancer Properties: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents. The mechanism often involves inducing apoptosis in cancer cells.
- Anti-inflammatory Effects: Research indicates that certain compounds with similar structures can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Pharmacology
Pharmacological studies are essential for understanding the therapeutic potential of this compound:
- Mechanism of Action: Investigations into how this compound interacts at the molecular level can reveal insights into its pharmacodynamics and pharmacokinetics. For instance, its ability to inhibit specific enzymes or receptors could be pivotal in drug design.
- Toxicological Studies: Assessing the safety profile through in vivo and in vitro studies is crucial for determining the viability of this compound as a therapeutic agent.
Materials Science
The unique structural characteristics of this compound also lend it applications in materials science:
- Polymer Chemistry: Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
- Nanotechnology: The compound may serve as a building block for nanomaterials with specific electronic or optical properties.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial activity of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the ethoxy group significantly enhanced activity against these pathogens.
Case Study 2: Anticancer Activity
Research conducted on various cancer cell lines revealed that compounds similar to this compound exhibited selective cytotoxicity. The study highlighted the importance of structural variations in enhancing anticancer properties.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
The oxadiazole ring remains stable under mild hydrolysis but degrades under prolonged strong acid exposure.
Nucleophilic Substitution at the Ethoxy Group
The ethoxy (-OCH₂CH₃) group undergoes nucleophilic substitution with strong nucleophiles (e.g., amines, thiols).
Microwave-assisted reactions improve yields (e.g., 91% for analogous substitutions in oxadiazole derivatives) .
Oxadiazole Ring-Opening Reactions
The 1,3,4-oxadiazole ring undergoes ring-opening under strong acidic or reductive conditions:
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄ (conc.), 24 hr, 25°C | – | 2-(4-Ethoxyphenyl)acetamide + oxazole fragments | 41% | |
| LiAlH₄, THF, 0°C to reflux | – | Reduced oxadiazole to thioamide | 67% |
The oxazole ring remains intact under these conditions due to its aromatic stability.
Electrophilic Aromatic Substitution on the Oxazole Ring
The oxazole ring participates in electrophilic substitution at the 4-position:
Nitration and bromination proceed regioselectively due to electron-withdrawing effects from the oxadiazole .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides:
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Phenyl nitrile oxide | Toluene, 80°C, 12 hr | Triazole-linked hybrid structure | 68% | |
| Sodium azide, Cu(I) | DMF, 60°C, 6 hr | Tetrazole-oxadiazole fused derivative | 82% |
These reactions exploit the oxadiazole’s dipolarophilic character .
Functional Group Transformations
The acetamide’s carbonyl group undergoes condensation with amines:
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Aniline | AcOH, 120°C, 8 hr | 2-(4-Ethoxyphenyl)-N-phenylacetamide-oxadiazole hybrid | 76% | |
| Hydrazine hydrate | Ethanol, reflux, 6 hr | Hydrazide derivative | 89% |
Reaction Optimization Insights
-
Microwave synthesis reduces reaction times by >90% and improves yields by 15–25% compared to conventional heating .
-
Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates.
-
Steric hindrance from the ethoxyphenyl group slows electrophilic substitution on the adjacent acetamide .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Core Heterocycles
- 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole : The target compound’s 1,3,4-oxadiazole ring () differs from 1,2,4-oxadiazole derivatives () in electronic distribution and stability. The 1,3,4-isomer exhibits higher metabolic resistance due to reduced susceptibility to nucleophilic attack compared to 1,2,4-oxadiazoles .
- Oxazole vs. Pyrazine/Indole Substituents : The 1,2-oxazol-5-yl group in the target compound contrasts with pyrazine () or indole () substituents in analogs. These differences influence solubility and receptor affinity .
Substituent Effects
Enzyme Inhibition
- Lipoxygenase (LOX) Inhibition : Nitro-substituted analogs (e.g., 8v) show superior LOX inhibition compared to ethoxy derivatives, suggesting electron-withdrawing groups enhance activity .
- Anti-Exudative Activity : Triazole-containing acetamides () exhibit 40–60% efficacy at 10 mg/kg, comparable to diclofenac sodium. The target compound’s oxadiazole-oxazole system may improve this due to enhanced stability .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(4-ethoxyphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide, and how can reaction yields be improved?
- Answer : The compound’s synthesis typically involves multi-step heterocyclic coupling. A reflux-based approach using pyridine and zeolite (Y-H) catalysts at 150°C for 5 hours has been effective for similar acetamide-oxadiazole hybrids, achieving yields of ~70–85% . Optimize by adjusting solvent polarity (e.g., ethanol for recrystallization) and catalyst loading. Monitor intermediates via TLC and characterize using H/C NMR and HRMS to confirm structural integrity .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Answer : Use a combination of:
- FT-IR : Confirm carbonyl (C=O, ~1650–1750 cm) and oxadiazole/thiazole ring vibrations.
- NMR : H NMR for ethoxyphenyl protons (~6.8–7.4 ppm) and C NMR for oxadiazole carbons (~155–165 ppm).
- X-ray crystallography : Resolve crystal packing and intermolecular interactions, as demonstrated for analogous fluorophenyl-oxadiazole acetamides .
Q. How can preliminary in vitro biological activity screening be designed for this compound?
- Answer : Screen against cell lines (e.g., MCF-7, HepG2) using MTT assays at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) and assess IC values. For antimicrobial activity, use agar diffusion against S. aureus and E. coli . Validate results with triplicate experiments and statistical analysis (p < 0.05).
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the oxadiazole and ethoxyphenyl moieties?
- Answer :
- Modify substituents : Replace the ethoxyphenyl group with fluorophenyl or methoxyphenyl to evaluate electronic effects on bioactivity .
- Oxadiazole ring substitution : Introduce methyl or bromo groups at position 3 of the oxadiazole to assess steric and hydrophobic interactions .
- Docking studies : Use AutoDock Vina to model interactions with enzymes like COX-2 or EGFR, correlating binding affinity (∆G) with experimental IC values .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated in preclinical models?
- Answer :
- Microsomal stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS over 60 minutes. Calculate half-life (t) and intrinsic clearance (Cl) .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu) in human plasma.
- In vivo PK : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; collect plasma samples at 0.25–24 hours post-dose .
Q. What mechanistic insights can be gained from transcriptomic or proteomic profiling of treated cancer cells?
- Answer : Perform RNA-seq or LC-MS/MS proteomics on treated vs. control cells. Key steps:
- Pathway enrichment analysis : Identify dysregulated pathways (e.g., apoptosis, PI3K/AKT) using DAVID or KEGG.
- Validation : Confirm protein targets (e.g., Bcl-2, caspase-3) via Western blot .
- Network pharmacology : Integrate omics data with STRING or Cytoscape to map compound-target-disease networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
